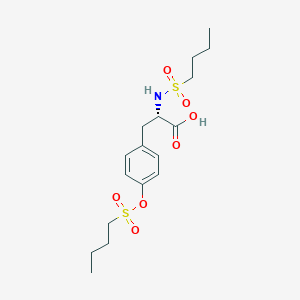
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid is an organic compound characterized by the presence of butylsulfonyl groups attached to both the amino and phenyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases such as potassium carbonate (K2CO3) and solvents like dimethylacetamide (DMAc) in a mixed solvent system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-4-(S-butylsulfonimidoyl)butanoic acid
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
Uniqueness
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid is unique due to the presence of butylsulfonyl groups on both the amino and phenyl moieties, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Formule moléculaire |
C17H27NO7S2 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H27NO7S2/c1-3-5-11-26(21,22)18-16(17(19)20)13-14-7-9-15(10-8-14)25-27(23,24)12-6-4-2/h7-10,16,18H,3-6,11-13H2,1-2H3,(H,19,20)/t16-/m0/s1 |
Clé InChI |
BZTDKIJRNKFZQB-INIZCTEOSA-N |
SMILES isomérique |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)CCCC)C(=O)O |
SMILES canonique |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)CCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
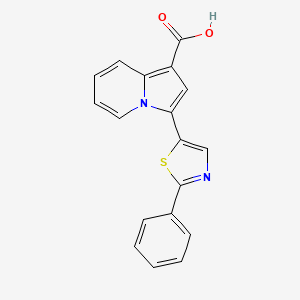
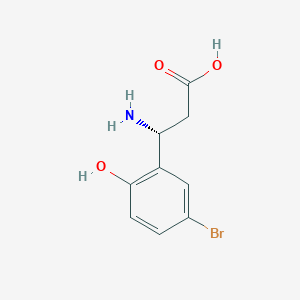
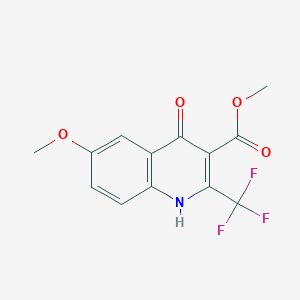
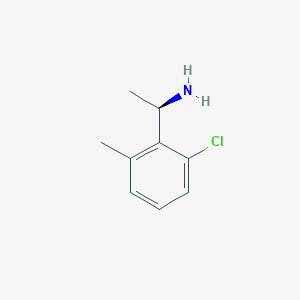
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
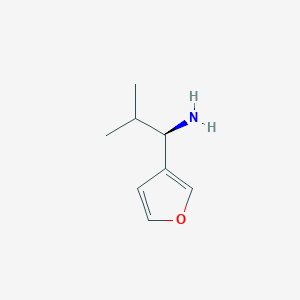
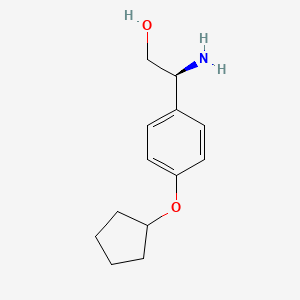
![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)
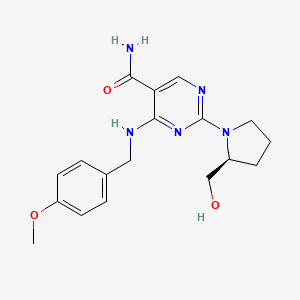
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
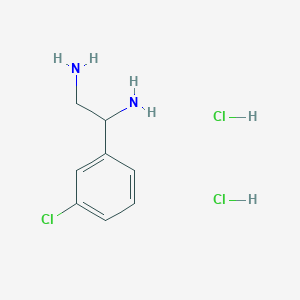

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)
